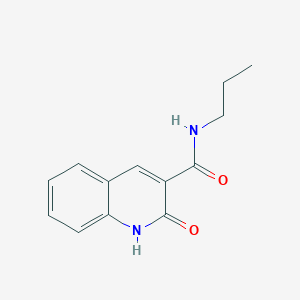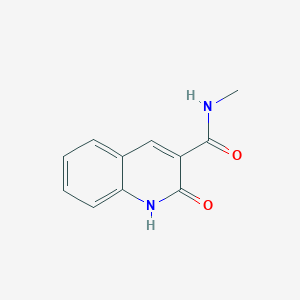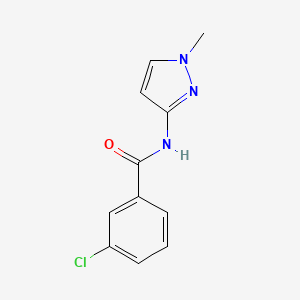![molecular formula C14H15N3O2 B7457196 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine class of compounds. This compound has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of various cellular pathways that are involved in cancer progression, inflammation, and neurodegeneration. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenase-2, and phosphodiesterase-4, which are involved in cancer progression and inflammation. Moreover, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent inhibitory activity against cancer cell lines, anti-inflammatory properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of piperidine and acetic anhydride. The resulting intermediate is then subjected to cyclization in the presence of phosphorus oxychloride and dimethylformamide to yield the final product.
Aplicaciones Científicas De Investigación
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(16-7-3-1-4-8-16)11-10-15-12-6-2-5-9-17(12)14(11)19/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOVJRLUWYAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)




![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)